3-(5-Methyl-pyridin-2-yl)-quinoline
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Overview
Description
3-(5-Methyl-pyridin-2-yl)-quinoline is a heterocyclic compound that features a quinoline core substituted with a 5-methyl-pyridin-2-yl group
Scientific Research Applications
3-(5-Methyl-pyridin-2-yl)-quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-pyridin-2-yl)-quinoline typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with 2-aminobenzophenone under acidic conditions to form the desired quinoline derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-pyridin-2-yl)-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-pyridin-2-yl)-quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)quinoline: Similar structure but lacks the methyl group on the pyridine ring.
3-(Pyridin-2-yl)quinoline: Similar structure but lacks the methyl group on the pyridine ring.
5-Methyl-2-(pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a quinoline ring
Uniqueness
3-(5-Methyl-pyridin-2-yl)-quinoline is unique due to the presence of the 5-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(5-methylpyridin-2-yl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-11-6-7-15(16-9-11)13-8-12-4-2-3-5-14(12)17-10-13/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKOOCRHLWHFOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC3=CC=CC=C3N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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